molecular formula C28H34N6O7 B12420742 Tetrazine-Ph-PEG4-Ph-aldehyde

Tetrazine-Ph-PEG4-Ph-aldehyde

Cat. No.: B12420742
M. Wt: 566.6 g/mol
InChI Key: IKXZBUXDVIXJND-UHFFFAOYSA-N
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Description

Tetrazine-Ph-PEG4-Ph-aldehyde is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-PEG4-Ph-aldehyde involves the incorporation of a tetrazine group into a PEG linker. The process typically includes:

    Step 1: Formation of the PEG linker by reacting PEG with a suitable activating agent.

    Step 2: Introduction of the tetrazine group through a coupling reaction with a tetrazine-containing reagent.

    Step 3: Final modification to introduce the aldehyde group, often through oxidation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: Tetrazine-Ph-PEG4-Ph-aldehyde undergoes several types of chemical reactions, including:

    Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.

    Oxidation Reactions: Conversion of alcohol groups to aldehydes.

    Substitution Reactions: Replacement of functional groups with tetrazine or PEG moieties.

Common Reagents and Conditions:

    iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature.

    Oxidation Reactions: Use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Substitution Reactions: Use of nucleophilic reagents under mild conditions.

Major Products:

Scientific Research Applications

Tetrazine-Ph-PEG4-Ph-aldehyde has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, facilitating the targeted degradation of proteins.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in targeted drug delivery systems and therapeutic applications.

    Industry: Utilized in the development of advanced materials and nanotechnology .

Mechanism of Action

Tetrazine-Ph-PEG4-Ph-aldehyde exerts its effects through the following mechanisms:

Comparison with Similar Compounds

    Tetrazine-PEG4-Ph-aldehyde: Similar structure but lacks the specific modifications present in Tetrazine-Ph-PEG4-Ph-aldehyde.

    Tetrazine-PEG4-amine: Contains an amine group instead of an aldehyde group.

    Tetrazine-PEG4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness: this compound is unique due to its specific combination of a tetrazine group, a PEG linker, and an aldehyde group, making it highly versatile for various applications in click chemistry and PROTAC synthesis .

Properties

Molecular Formula

C28H34N6O7

Molecular Weight

566.6 g/mol

IUPAC Name

4-formyl-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36)

InChI Key

IKXZBUXDVIXJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3

Origin of Product

United States

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